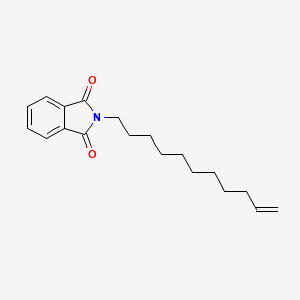
1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)-
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- is a compound belonging to the class of phthalimides, which are known for their diverse biological activities and applications in various fields Phthalimides are characterized by the presence of an isoindole-1,3-dione core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- typically involves the reaction of phthalic anhydride with 10-undecenylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is heated to facilitate the formation of the imide bond, resulting in the desired product. The crude product is then purified through recrystallization or column chromatography to obtain pure 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)-.
Industrial Production Methods: Industrial production of 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- follows similar synthetic routes but on a larger scale. Continuous processes involving the use of reactors with controlled temperature and pressure conditions are employed to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imide group to an amine.
Substitution: 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- can participate in nucleophilic substitution reactions, where the imide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: N-substituted phthalimides.
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- has found applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and agrochemicals due to its versatile chemical properties
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- involves its interaction with specific molecular targets and pathways. The compound’s hydrophobic nature allows it to cross biological membranes, facilitating its interaction with intracellular targets. It can inhibit enzyme activity or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Phthalimide: The parent compound with a simpler structure.
N-Substituted Phthalimides: Compounds with various alkyl or aryl groups attached to the nitrogen atom of the phthalimide ring.
Naphthalimide: A similar compound with a naphthalene ring instead of a benzene ring.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- is unique due to the presence of the undecenyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
88124-95-2 |
|---|---|
Molekularformel |
C19H25NO2 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
2-undec-10-enylisoindole-1,3-dione |
InChI |
InChI=1S/C19H25NO2/c1-2-3-4-5-6-7-8-9-12-15-20-18(21)16-13-10-11-14-17(16)19(20)22/h2,10-11,13-14H,1,3-9,12,15H2 |
InChI-Schlüssel |
XOINLYWSOHEMFG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













